molecular formula C5H8N4OS B1274099 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide CAS No. 52868-67-4

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

Cat. No.: B1274099
CAS No.: 52868-67-4
M. Wt: 172.21 g/mol
InChI Key: MPKNJHKYEJNMND-UHFFFAOYSA-N
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Description

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: is a heterocyclic compound with the molecular formula C5H8N4OS and a molecular weight of 172.21 g/mol . This compound is known for its unique structure, which includes an imidazole ring substituted with amino, mercapto, and carboxamide groups. It is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercapto-1-methylimidazole with an amino group donor in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The mercapto group in 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new materials .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the design of enzyme inhibitors and other bioactive molecules .

Medicine: Its unique structure allows for the exploration of various pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of certain products requiring specific chemical properties .

Mechanism of Action

The mechanism of action of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through its functional groups, which can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKNJHKYEJNMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(NC1=S)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388267
Record name 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52868-67-4
Record name 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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